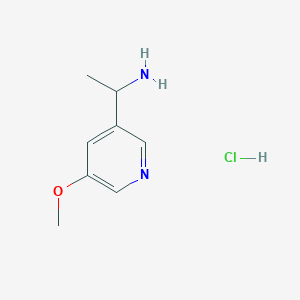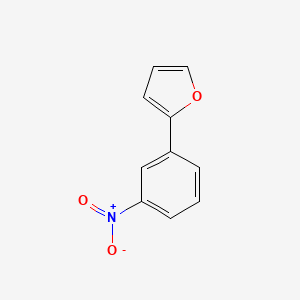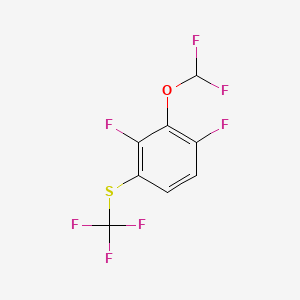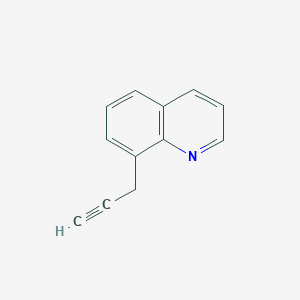
8-(Prop-2-yn-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Prop-2-yn-1-yl)quinoline is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the prop-2-yn-1-yl group at the 8th position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Prop-2-yn-1-yl)quinoline typically involves the reaction of quinoline derivatives with propargyl bromide. One common method includes the use of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 8-(Prop-2-yn-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-(Prop-2-yn-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 8-(Prop-2-yn-1-yl)quinoline involves its interaction with molecular targets in biological systems. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress in cells, leading to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the prop-2-yn-1-yl group.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position, known for its metal-chelating properties.
8-Methoxyquinoline: A derivative with a methoxy group at the 8th position, used in various chemical applications.
Uniqueness: 8-(Prop-2-yn-1-yl)quinoline is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives
Properties
Molecular Formula |
C12H9N |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
8-prop-2-ynylquinoline |
InChI |
InChI=1S/C12H9N/c1-2-5-10-6-3-7-11-8-4-9-13-12(10)11/h1,3-4,6-9H,5H2 |
InChI Key |
OTIOLUNXYCVRMB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile](/img/structure/B14055688.png)
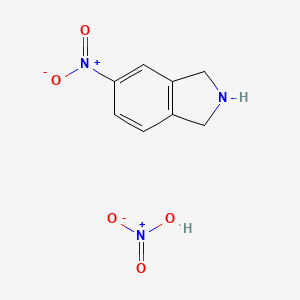
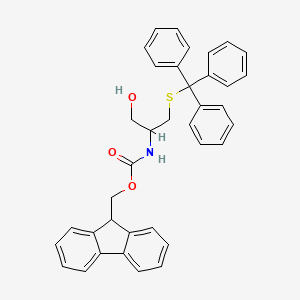
![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)
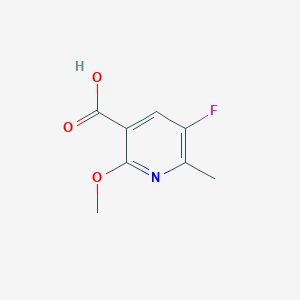
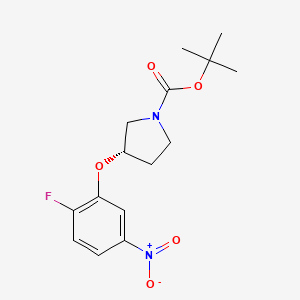
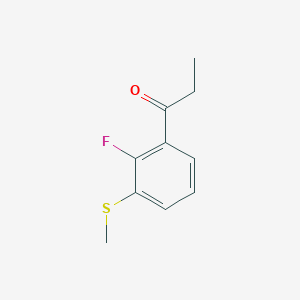
![4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine](/img/structure/B14055724.png)
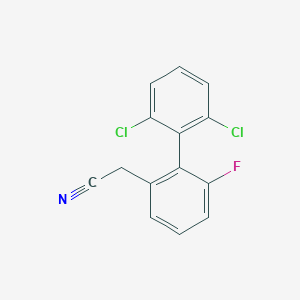
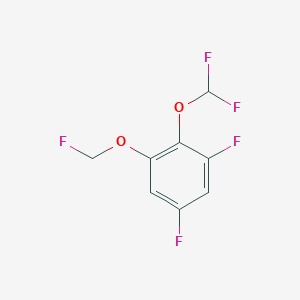
![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
